molecular formula C22H19N5O4S B11008629 methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B11008629
M. Wt: 449.5 g/mol
InChI Key: IVSAUFDOZXIKNE-UHFFFAOYSA-N
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Description

Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is a complex organic compound that features a benzotriazinyl group, a thiazole ring, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate typically involves multiple steps. One common route starts with the preparation of the benzotriazinyl intermediate, followed by the formation of the thiazole ring and subsequent esterification to introduce the carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure makes it useful in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The benzotriazinyl and thiazole groups may play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{[4-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanoyl]amino}-5-phenyl-1,3-thiazole-4-carboxylate is unique due to its combination of a benzotriazinyl group, a thiazole ring, and a carboxylate ester. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C22H19N5O4S

Molecular Weight

449.5 g/mol

IUPAC Name

methyl 2-[4-(4-oxo-1,2,3-benzotriazin-3-yl)butanoylamino]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H19N5O4S/c1-31-21(30)18-19(14-8-3-2-4-9-14)32-22(24-18)23-17(28)12-7-13-27-20(29)15-10-5-6-11-16(15)25-26-27/h2-6,8-11H,7,12-13H2,1H3,(H,23,24,28)

InChI Key

IVSAUFDOZXIKNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NC(=O)CCCN2C(=O)C3=CC=CC=C3N=N2)C4=CC=CC=C4

Origin of Product

United States

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